molecular formula C13H21NO3 B13184546 Tert-butyl 2-(prop-2-enoyl)piperidine-1-carboxylate CAS No. 1415564-61-2

Tert-butyl 2-(prop-2-enoyl)piperidine-1-carboxylate

Cat. No.: B13184546
CAS No.: 1415564-61-2
M. Wt: 239.31 g/mol
InChI Key: IJKJCSHZXNNWGX-UHFFFAOYSA-N
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Description

Tert-butyl 2-(prop-2-enoyl)piperidine-1-carboxylate (CAS 862108-35-8) is a chiral piperidine derivative supplied as a high-purity building block for research and development. The compound features a reactive prop-2-enoyl (acryloyl) group and a tert-butyloxycarbonyl (Boc) protecting group, making it a versatile intermediate in organic synthesis and medicinal chemistry . Compounds with the N-Boc protected piperidine scaffold are highly valued in drug discovery for constructing heterocyclic amino acids and other complex molecules . For example, similar N-Boc-piperidine derivatives are routinely used as key precursors in the synthesis of pyrazole and other heterocyclic systems, which are important scaffolds in the development of novel pharmaceuticals . Furthermore, such advanced synthetic intermediates are crucial in fields like cancer research, where heterocyclic compounds make up over 85% of all FDA-approved drugs . The structural features of this compound make it particularly useful for exploring new chemical spaces in diversity-oriented synthesis (DOS) and for creating DNA-encoded libraries to identify potential therapeutic agents . This product is intended for research applications only and is not for human or animal use.

Properties

IUPAC Name

tert-butyl 2-prop-2-enoylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-5-11(15)10-8-6-7-9-14(10)12(16)17-13(2,3)4/h5,10H,1,6-9H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJKJCSHZXNNWGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701138304
Record name 1-Piperidinecarboxylic acid, 2-(1-oxo-2-propen-1-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701138304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415564-61-2
Record name 1-Piperidinecarboxylic acid, 2-(1-oxo-2-propen-1-yl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415564-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 2-(1-oxo-2-propen-1-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701138304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(prop-2-enoyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and prop-2-enoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-(prop-2-enoyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Scientific Research Applications

Tert-butyl 2-(prop-2-enoyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 2-(prop-2-enoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application .

Comparison with Similar Compounds

Structural and Functional Group Variations

The tert-butyl piperidine-1-carboxylate core is a common scaffold in medicinal and synthetic chemistry due to its stability and ease of derivatization. Key structural differences among analogs arise from substituents at the 2-position:

Compound Name Substituent at 2-Position Functional Group Characteristics Molecular Formula Molecular Weight (g/mol) Reference
Tert-butyl 2-(prop-2-enoyl)piperidine-1-carboxylate Propenoyl (CH₂=CHCO-) α,β-unsaturated ketone (conjugated system) C₁₃H₂₁NO₃* ~239.31* -
Tert-butyl 2-propanoylpiperidine-1-carboxylate Propanoyl (CH₂CH₂CO-) Saturated ketone C₁₃H₂₃NO₃ 241.33
Tert-butyl 2-((1-(methoxycarbonyl)cyclobutyl)methyl)piperidine-1-carboxylate Cyclobutylmethyl ester Strained cyclobutane ring, ester C₁₇H₂₉NNaO₄ 334.20
Tert-butyl 4-(ethyl(2-(trifluoromethyl)benzyl)carbamoyl)piperidine-1-carboxylate Trifluoromethyl benzyl carbamoyl Electron-withdrawing CF₃, amide C₁₉H₂₅F₃N₂O₃ 409.17
Tert-butyl 2-((cyclopropylamino)methyl)piperidine-1-carboxylate Cyclopropylaminomethyl Strained cyclopropane, amine C₁₅H₂₇N₃O₂ 297.39
Tert-butyl 2-(3-formylphenyl)piperidine-1-carboxylate 3-Formylphenyl Aldehyde (nucleophilic reactivity) C₁₈H₂₅NO₃ 303.39

*Estimated based on structural analogy to .

Key Observations:
  • Reactivity: The propenoyl group’s α,β-unsaturated system enables conjugate additions (e.g., Michael acceptors), contrasting with saturated analogs (e.g., propanoyl in ) or electron-deficient groups (e.g., CF₃ in ).
  • Electronic Effects: The propenoyl’s conjugation stabilizes the carbonyl group, increasing electrophilicity at the β-carbon. This differs from electron-withdrawing substituents (e.g., CF₃ in ) or electron-donating groups (e.g., cyclopropylamine in ).

Physicochemical Properties

  • Boiling Point: Propenoyl derivatives likely have lower boiling points than saturated analogs (e.g., propanoyl in ) due to reduced van der Waals interactions from the planar alkene.
  • Solubility : The tert-butyl group enhances lipophilicity across all analogs. Polar substituents (e.g., aldehyde in ) may slightly improve aqueous solubility.
  • Acidity: The propenoyl group’s α-hydrogens are more acidic (pKa ~9–12) than those in saturated ketones (pKa ~18–20) due to conjugation stabilization of the enolate .

Biological Activity

Tert-butyl 2-(prop-2-enoyl)piperidine-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

This compound features a piperidine ring substituted with a tert-butyl group and a prop-2-enoyl moiety. The synthesis typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and prop-2-enoyl chloride in the presence of a base like triethylamine to facilitate the reaction and neutralize by-products.

Synthesis Overview:

  • Reactants: Piperidine derivatives, tert-butyl chloroformate, prop-2-enoyl chloride.
  • Conditions: Base (triethylamine), controlled temperature.
  • Yield: Optimized for high purity in industrial applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This compound may function as a ligand for various receptors or enzymes, modulating their activity through mechanisms such as:

  • Signal Transduction: Influencing cellular communication pathways.
  • Enzyme Inhibition/Activation: Altering the function of enzymes involved in metabolic processes.

Research Findings

Recent studies have indicated that this compound exhibits various biological activities, including:

  • Anticancer Properties: Preliminary research suggests that it may inhibit the proliferation of cancer cells. For instance, compounds with similar structures have shown significant inhibitory effects on cell lines such as MDA-MB-231 (triple-negative breast cancer) with an IC50 value indicating potent activity .
  • Antimicrobial Activity: Similar piperidine derivatives have demonstrated antibacterial and antifungal properties, suggesting potential applications in treating infections.

Data Table: Biological Activities and IC50 Values

Activity TypeCell Line/PathogenIC50 Value (µM)Reference
AnticancerMDA-MB-2310.126
AntimicrobialVarious Bacteria>200
Enzyme InhibitionCYP450>10

Case Studies

  • Anticancer Activity Evaluation:
    A study evaluated the effect of this compound on MDA-MB-231 cells. The compound exhibited a significant reduction in cell viability at concentrations lower than 0.126 µM, highlighting its potential as an anticancer agent.
  • Pharmacokinetic Profile:
    Another investigation into the pharmacokinetics of similar compounds revealed favorable characteristics such as sufficient oral bioavailability (31.8%) and clearance rates conducive to therapeutic use . This profile supports further exploration into its clinical applications.

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